Cholest-5-en-3-yl benzoate
Description
Historical Context of Liquid Crystal Discovery and Cholest-5-en-3-yl Benzoate's Pioneering Role
The story of liquid crystals begins in the late 1880s with the work of Austrian botanist Friedrich Reinitzer. wikipedia.org While investigating the chemical properties of various cholesterol derivatives, he synthesized Cholest-5-en-3-yl benzoate (B1203000), then known as cholesteryl benzoate. kent.eduresearchgate.net During his experiments, Reinitzer observed a peculiar melting behavior. ic.ac.uk Upon heating, the solid crystalline substance melted at 145.5°C to form a cloudy, viscous fluid. researchgate.net As the temperature was further increased, this cloudy liquid became clear at 178.5°C. wikipedia.orgchemeurope.com This phenomenon of two distinct "melting points" was unusual. kent.eduwikipedia.org
Intrigued by these findings, Reinitzer sought the expertise of the German physicist Otto Lehmann, who had developed a hot-stage polarizing microscope. kent.eduwikipedia.org Lehmann's investigations confirmed that the cloudy intermediate state was not a simple mixture of solid and liquid but a distinct phase of matter that exhibited properties of both. wikipedia.orgchemeurope.com This phase was birefringent, a property typically associated with crystals, yet it could flow like a liquid. kent.edu In 1888, Lehmann coined the term "liquid crystal" to describe this new state of matter, and this compound was the first material in which this property was identified. wikipedia.orgchemeurope.comniscpr.res.in This discovery marked the genesis of liquid crystal science, a field that has since revolutionized display technology and other areas of materials science. beilstein-journals.org
Significance of Steroidal Esters in Contemporary Materials Chemistry and Molecular Science
This compound belongs to the broader class of steroidal esters, which are compounds formed from a steroid alcohol and a carboxylic acid. wikipedia.org These molecules are significant in materials chemistry due to their ability to form liquid crystal phases. niscpr.res.in The inherent chirality of many steroids, like cholesterol, often leads to the formation of cholesteric (or chiral nematic) liquid crystal phases, which have unique optical properties. wikipedia.org
The significance of steroidal esters extends to various applications. They are key components in some thermochromic liquid crystals, which change color with temperature. wikipedia.orgchemeurope.com This property is utilized in applications such as mood rings and thermometers. Furthermore, these compounds are found in some cosmetic preparations. wikipedia.orgchemeurope.com The understanding of structure-property relationships in these molecules is a major focus of current research, aiming to design materials with specific properties for advanced applications. beilstein-journals.org These potential applications include organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. beilstein-journals.org
In molecular science, steroidal esters are also of great interest. Fatty acid esters of steroids, for instance, play biological roles as long-lived hormones and may have other functions beyond what is typically associated with steroid hormones. nih.gov The study of synthetic steroidal esters contributes to a deeper understanding of how molecular structure dictates the physical properties of materials. Researchers are actively synthesizing new steroidal derivatives, such as those containing fluorine, to fine-tune their liquid crystalline properties and thermal stability for specific technological uses. niscpr.res.in
Overview of this compound's Structural Foundation and its Relevance to Chirality in Condensed Matter Systems
The chemical structure of this compound is central to its liquid crystalline behavior. The molecule is an ester formed from the steroid cholesterol and benzoic acid. wikipedia.org Its molecular formula is C₃₄H₅₀O₂. chemeurope.com The structure consists of the rigid, planar steroid nucleus of cholesterol attached to the benzoate group. This combination of a rigid core and a somewhat flexible side chain is a common feature of molecules that form liquid crystal phases, known as mesogens.
A crucial aspect of the this compound structure is its chirality, which arises from the multiple stereocenters within the cholesterol backbone. wikipedia.org In the liquid crystal phase, this molecular chirality translates into a macroscopic helical structure. wikipedia.org This is the defining feature of the cholesteric liquid crystal phase, where the average orientation of the molecules (the director) twists in a helical fashion. wikipedia.org The pitch of this helix—the distance over which the director rotates by 360 degrees—is sensitive to temperature, which is the basis for the compound's thermochromic properties. The interaction of light with this helical structure leads to selective reflection of certain wavelengths, resulting in iridescent colors. kent.edu This unique optical activity, stemming directly from the molecular chirality, makes this compound a model system for studying the role of chirality in condensed matter physics. researchgate.net
Interdisciplinary Research Avenues and Future Directions for this compound Studies
The foundational discovery of liquid crystals in this compound has paved the way for numerous interdisciplinary research avenues that remain active today. The ongoing quest to understand and manipulate the relationship between molecular structure and material properties continues to drive research in organic chemistry, materials science, and physics. beilstein-journals.org
Future research directions for studies involving this compound and related steroidal esters are diverse. One major area is the synthesis of novel liquid crystalline materials with enhanced properties. beilstein-journals.org For example, the incorporation of fluorine atoms into the molecular structure is being explored to modify mesomorphic properties and thermal stability. niscpr.res.in There is also significant interest in developing new applications for these materials beyond displays, such as in smart textiles, smart paints, and advanced sensors. wikipedia.org
Furthermore, the self-assembling nature of these molecules is being harnessed for the creation of complex nanostructures. The helical structure of the cholesteric phase can be used as a template for organizing other materials at the nanoscale. wikipedia.org In the realm of biology and medicine, there is ongoing exploration of using steroidal compounds as scaffolds or carriers for biologically active molecules, creating novel therapeutic agents. researchgate.net The study of how these molecules interact with biological membranes is another active field of research. The rich and complex behavior of this compound ensures that it will continue to be a subject of scientific inquiry, bridging fundamental science with technological innovation.
Structure
2D Structure
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-14,23-24,27-31H,9-11,15-22H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZUFUGNHDDLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862274 | |
| Record name | Cholest-5-en-3-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Cholest 5 En 3 Yl Benzoate
Esterification Reactions for Cholest-5-en-3-yl Benzoate (B1203000) Synthesis
The synthesis of Cholest-5-en-3-yl benzoate, also known as cholesteryl benzoate, is primarily achieved through the esterification of cholesterol with benzoic acid or its derivatives. cymitquimica.comwikipedia.org This reaction connects the hydroxyl group of cholesterol to the carboxyl group of benzoic acid, forming an ester linkage. byjus.com
Conventional Esterification Approaches utilizing Cholesterol and Benzoic Acid
Several conventional methods are employed for the synthesis of cholesteryl benzoate. The Fischer esterification, a classic method, involves reacting cholesterol and benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edumasterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to favor the formation of the ester, the water produced is typically removed. masterorganicchemistry.comyoutube.com
Another common approach is the use of acyl chlorides, like benzoyl chloride, which are highly reactive and can drive the reaction to completion, ensuring a high yield. 123helpme.com This method is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. 123helpme.com
The Steglich esterification offers a milder alternative, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). niscpr.res.in This method is particularly useful for sensitive substrates as it proceeds under neutral conditions. A study reported the synthesis of cholest-5-en-3-ol (B1254041) (3β)-3-(4-nitrobenzoate) by reacting 4-nitrobenzoic acid and cholesterol with DCC and DMAP in anhydrous dichloromethane. niscpr.res.in
The Mitsunobu reaction provides another route, involving the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction allows for the stereospecific inversion of the alcohol's stereochemistry if a chiral secondary alcohol is used.
A triphenylphosphine-sulfur trioxide adduct has also been shown to be an efficient organocatalyst for the esterification of cholesterol with various fatty acids. nih.gov These reactions were performed in toluene (B28343) at 110 °C, yielding the corresponding cholesteryl esters in good to excellent yields. nih.gov
Table 1: Comparison of Conventional Esterification Methods for Cholesteryl Benzoate Synthesis
| Method | Reagents | Catalyst/Coupling Agent | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Fischer Esterification | Cholesterol, Benzoic Acid | Strong Acid (e.g., H₂SO₄) | Reflux, Water Removal | Inexpensive reagents | Equilibrium reaction, harsh conditions |
| Acyl Chloride Method | Cholesterol, Benzoyl Chloride | Base (e.g., Pyridine) | Often at room temperature or gentle heating | High yield, irreversible | Acyl chlorides are moisture-sensitive |
| Steglich Esterification | Cholesterol, Benzoic Acid | DCC, DMAP | Room temperature | Mild conditions, high yield | DCC byproduct can be difficult to remove |
| Mitsunobu Reaction | Cholesterol, Benzoic Acid | PPh₃, DEAD/DIAD | Low temperature to room temperature | Stereospecific inversion possible | Stoichiometric amounts of reagents needed |
| Organocatalysis | Cholesterol, Fatty Acids | Ph₃P·SO₃ | 110 °C in toluene | Simpler, practical, less toxic | Specific to certain catalysts |
Mechanistic Investigations of Esterification Reactions involving Steroidal Alcohols
The mechanism of esterification generally involves the activation of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. youtube.com In acid-catalyzed esterification, such as the Fischer method, the acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. chemguide.co.uk The alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com A proton transfer and subsequent elimination of a water molecule yield the ester. masterorganicchemistry.comchemguide.co.uk
The steric hindrance around the 3β-hydroxyl group of cholesterol, a secondary alcohol, can influence the reaction rate. The bulky steroid backbone can impede the approach of the acylating agent, sometimes requiring more forcing conditions or more reactive reagents for efficient esterification.
In the Steglich esterification, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol, with DMAP acting as an acyl transfer catalyst, to form the ester.
Advanced Synthetic Strategies for this compound Analogs and Derivatives
Advanced synthetic strategies enable the creation of a diverse range of this compound analogs with tailored properties. These methods often involve multi-step syntheses and sophisticated chemical transformations.
Synthesis of Substituted Benzoate Esters (e.g., Trifluoroacetamido Benzoates, Fluorinated Benzoates)
The synthesis of substituted benzoate esters allows for the introduction of various functional groups onto the benzoate moiety, which can significantly alter the physical and chemical properties of the resulting molecule.
For instance, the synthesis of cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido)benzoate] has been reported. niscpr.res.in This synthesis started with the esterification of cholesterol with 4-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group using tin(II) chloride. niscpr.res.in The resulting amino group was then acylated with trifluoroacetic anhydride (B1165640) to yield the final trifluoroacetamido benzoate derivative. niscpr.res.in This derivative was found to be a stable, enantiotropic, thermotropic liquid crystalline material. niscpr.res.in
The preparation of other substituted benzoates, such as cholesteryl 4-(benzoylamino)benzoates, has also been described. hgu.jp These compounds were synthesized by the esterification of cholesterol with the corresponding 4-(benzoylamino)benzoic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and DMAP. hgu.jp Similarly, fluorinated analogs of cholesterol derivatives have been prepared to serve as standards for quantitation and for their potential biological activities. nih.gov
Table 2: Synthesis of Substituted Cholesteryl Benzoate Derivatives
| Derivative | Starting Materials | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| Cholest-5-en-3-ol (3β)-3-(4-aminobenzoate) | Cholest-5-en-3-ol (3β)-3-(4-nitrobenzoate), SnCl₂·2H₂O | Ethanol | 79% | niscpr.res.in |
| Cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido)benzoate] | Cholest-5-en-3-ol(3β)-3-(4-aminobenzoate), Trifluoroacetic anhydride | Dichloromethane | 79% | niscpr.res.in |
| Cholesteryl 4-(4'-hexyloxybenzoylamino)benzoate | 4-(4'-Hexyloxybenzoylamino)benzoic acid, Cholesterol | EDC·HCl, DMAP | Not specified | hgu.jp |
Examination of Coupling Reactions and Functional Group Transformations in the this compound Scaffold
The this compound scaffold can be further modified through various coupling reactions and functional group transformations. nih.gov For example, the C5=C6 double bond in the cholesterol backbone is susceptible to addition reactions, and the aromatic ring of the benzoate group can undergo electrophilic substitution. nih.gov
Recent advances in C-H functionalization and C-C bond-forming reactions have opened up new avenues for modifying the cholesterol skeleton. nih.gov These reactions allow for the direct introduction of new functional groups at positions that were previously difficult to access.
Furthermore, coupling reactions such as the Sonogashira-Heck reaction have been used to synthesize (cholesteryl)benzoateethynylene oligomers. researchgate.net This demonstrates the utility of the cholesterol benzoate scaffold as a building block for more complex supramolecular structures. researchgate.net
Stereoselective Synthesis of this compound and its Stereoisomers
The stereochemistry of the cholesterol backbone is crucial for its biological activity and physical properties. This compound has a specific stereoconfiguration, denoted as 3β. cymitquimica.com The synthesis of its stereoisomers, such as the 3α-epimer, would require stereoselective synthetic methods.
One approach to obtaining the 3α-isomer would be to start with epicholesterol (B1239626) (the 3α-hydroxy epimer of cholesterol) and perform an esterification reaction. Alternatively, a Mitsunobu reaction on cholesterol could be employed to achieve an inversion of stereochemistry at the C-3 position during the esterification process.
The synthesis of other stereoisomers, such as those involving changes at other chiral centers of the steroid nucleus, would necessitate more complex multi-step synthetic sequences, potentially starting from different steroidal precursors or involving stereoselective isomerization reactions. For example, the synthesis of 3β-benzoyloxy-5β-cholesta-8,14-diene, a byproduct in another reaction, highlights the possibility of forming different stereoisomers under certain reaction conditions. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of cholesteryl esters to reduce environmental impact and improve efficiency. These methods focus on minimizing hazardous waste, reducing energy consumption, and using less toxic reagents.
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. For the synthesis of cholesteryl esters, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times and improve yields. rsc.org This technique is noted for being more energy-efficient and eco-friendly. researchgate.net
A notable application is the cross-coupling reaction of cholesterol with aroyl chlorides to form this compound and its analogs. In a representative method, a mixture of cholesterol, a base like sodium tert-butoxide, an aroyl chloride, and a palladium catalyst in a suitable solvent is subjected to microwave heating at 100°C for 2 hours. This process has been shown to produce cholesterol esters in good to high yields. researchgate.netacs.org This approach is versatile, allowing for the synthesis of a wide variety of cholesterol esters with different functional groups. researchgate.net Non-catalytic esterification of similar sterols has also been achieved using microwave irradiation at higher temperatures (e.g., 180°C), resulting in high conversion rates in under an hour. nih.gov The significant reduction in energy barriers compared to conventional heating underscores the efficiency of this green method. acs.org
Table 1: Comparison of Microwave-Assisted Synthesis Parameters
| Reactants | Catalyst/Conditions | Temperature | Time | Outcome | Reference |
|---|---|---|---|---|---|
| Cholesterol, Aroyl Chloride | PdCl₂(dᵗbpf), NaOᵗBu | 100°C | 2 hours | Good to high yields of cholesteryl esters | acs.org, researchgate.net |
| Phytosterols, Oleic Acid | Non-catalytic | 180°C | 50 min | 95.4% conversion | nih.gov |
| 4,4-dimethylsterol, CLA | p-toluene sulfonic acid | 100°C | 125 min | 93.6% esterification rate | acs.org |
Application of Ultrasonic Irradiation Methods
Ultrasonic irradiation, or sonochemistry, utilizes the energy from acoustic cavitation to drive chemical reactions. The formation, growth, and implosive collapse of bubbles in a liquid create localized hotspots with extreme temperatures and pressures, which can significantly enhance reaction rates and efficiency. acs.org This method aligns with green chemistry principles by reducing reaction times, minimizing side products, and often allowing for reactions to occur under milder conditions without the need for hazardous reagents. nih.gov
The primary mechanism, cavitation, generates highly reactive radicals that can accelerate chemical transformations. acs.org While direct studies on the ultrasonic synthesis of this compound are not prevalent, the principles of sonochemistry are widely applied to enhance various organic syntheses, including esterification. The physical effects of ultrasound, such as intense mixing and mass transfer enhancement, are beneficial for heterogeneous reactions. acs.org For instance, ultrasound has been shown to increase the permeability of cell membranes to facilitate enzymatic reactions involving cholesterol, demonstrating its ability to influence sterol-based systems. nih.gov The application of ultrasound in the synthesis of nanostructured materials and the promotion of catalytic processes suggests its high potential as a green and efficient method for the esterification of cholesterol with benzoic acid. acs.orgnih.gov
Solvent-Free Mechanochemical Synthesis (Grinding Techniques)
Mechanochemistry, which involves inducing reactions by grinding solid reactants together, represents a significant advancement in solvent-free synthesis. acs.org This technique, often performed using a ball mill, provides the necessary energy for a chemical reaction through mechanical force, eliminating the need for potentially hazardous solvents. researcher.life This approach is faster and more convenient than many solvent-based methods, reduces environmental contamination, and can lead to the formation of products that are inaccessible in solution. acs.orgrsc.org
The synthesis of complex organic molecules, including liquid crystals and polyaromatic hydrocarbons, has been successfully demonstrated using mechanochemical methods. nih.govacs.org For example, the synthesis of biphenyltetracarboxydiimide liquid crystals was achieved in excellent yields (95-99%) within 15 minutes using a ball mill, a significant improvement over the 6-hour reflux required in traditional solvent-based methods. nih.gov Given that esterification reactions can be performed under these unique conditions, mechanochemistry stands out as a highly promising and environmentally benign green strategy for the synthesis of this compound. The process avoids the solubility issues often associated with large molecules like steroids and reduces hazardous waste. rsc.orgacs.org
Photocatalytic Approaches in Derivatization
Photocatalysis leverages light to drive chemical reactions in the presence of a photocatalyst and is a rapidly developing field in green organic synthesis. Visible-light photoredox catalysis, in particular, offers a sustainable alternative to traditional methods by enabling new modes of reactivity under mild conditions. nih.gov While the direct photocatalytic synthesis of this compound from cholesterol and benzoic acid is an emerging area, related transformations highlight its potential.
Research has demonstrated that photocatalysis is effective for the C-H functionalization of complex molecules, including steroid derivatives. acs.org This allows for the direct conversion of a C-H bond into a C-X bond without altering the oxidation state of the substrate, opening pathways for novel derivatizations. acs.org Furthermore, photocatalytic methods have been developed for the aerobic oxidative esterification of aromatic aldehydes and alcohols, providing corresponding esters in moderate to good yields. rsc.org The photocatalytic oxidation of benzyl (B1604629) alcohol can yield not only benzaldehyde (B42025) but also its subsequent ester, benzyl benzoate, through reaction with unreacted alcohol. researchgate.net These examples underscore the potential of photocatalysis for the derivatization of the cholest-5-en-3-yl moiety, representing a frontier for creating novel cholesterol-based compounds.
Synthesis of this compound Conjugates and Hybrid Materials
The unique structural properties of this compound, particularly its rigid steroidal core, make it an excellent building block for advanced functional materials. Its incorporation into polymers leads to the creation of materials with unique liquid crystalline and self-assembly properties.
Preparation of Cholesterol-Based Liquid Crystalline Monomers for Polymerization
Cholesterol and its esters, like this compound, are widely used as mesogens to create liquid crystalline polymers. These polymers combine the mechanical properties of polymer networks with the unique optical and self-assembly features of cholesterol, such as chirality and liquid crystallinity. acs.org Monomers containing the cholesteryl group can be designed for polymerization to create various architectures, including side-chain and main-chain liquid crystalline polymers.
One common strategy involves attaching a polymerizable group, such as a methacrylate (B99206), to the cholesterol unit. For example, cholesteryl methacrylate (CholMA) can be copolymerized with other monomers to create comb-like polymers where the cholesterol moieties act as hydrophobic side chains. acs.org These amphiphilic polymers can self-assemble in solution to form micelles and other nanostructures. researchgate.netacs.org
Another approach involves synthesizing dimesogenic compounds, where two cholesterol-based units are linked by a flexible spacer, which can then be used in polymerization. nih.gov Furthermore, (Cholesteryl)benzoate-ethynylene oligomers and polymers have been synthesized using methods like the Sonogashira-Heck reaction. rsc.org These materials exhibit liquid crystalline behavior, forming layered structures such as smectic A and nematic phases, driven by the self-assembly of the "comb-like" cholesteryl chains. rsc.org
Table 2: Examples of Cholesterol-Based Polymers and Monomers
Development of Cholesterol-Based Neoglycoconjugates for Material Applications
The covalent attachment of carbohydrate moieties to cholesterol derivatives, forming neoglycoconjugates, is a promising strategy for creating materials with enhanced biocompatibility and specific targeting capabilities. These materials are of particular interest in the development of advanced drug delivery systems, such as liposomes, designed to target specific tissues or organs.
One notable area of research involves the synthesis of cholesterol-based glycoconjugates for active liver targeting. nih.govnih.govmdpi.com The liver is a key organ in metabolism and is implicated in numerous diseases, making it a prime target for therapeutic intervention. Researchers have successfully synthesized neoglycoconjugates of cholesterol with D-galactose and N-acetylglucosamine, carbohydrates that are recognized by receptors on liver cells. nih.govmdpi.com
The synthesis of these neoglycoconjugates often employs "click chemistry," specifically the copper-catalyzed 1,3-dipolar cycloaddition (CuAAC) reaction. nih.govmdpi.com This highly efficient and specific reaction allows for the conjugation of a glycosyl azide (B81097) with a cholesterol derivative modified with a terminal alkyne. The resulting triazole linkage is stable under physiological conditions, ensuring the integrity of the neoglycoconjugate in vivo.
Table 1: Synthesis and Properties of Cholesterol-Based Neoglycoconjugates for Liver Targeting
| Carbohydrate Moiety | Linkage Chemistry | Application | Key Findings |
| D-galactose | Copper-catalyzed 1,3-dipolar cycloaddition (CuAAC) | Incorporation into liposomes for liver targeting | Liposomes showed high uptake by the liver, spleen, and kidneys in biodistribution studies. nih.gov |
| N-acetylglucosamine | Copper-catalyzed 1,3-dipolar cycloaddition (CuAAC) | Incorporation into liposomes for liver targeting | Demonstrated potential as a promising drug delivery system for liver diseases. nih.govnih.gov |
The incorporation of these cholesterol-based neoglycoconjugates into liposomes has been shown to significantly enhance their uptake by the liver. nih.gov This targeted delivery is crucial for increasing the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects. Further research in this area is focused on optimizing the structure of the neoglycoconjugates and the formulation of the liposomes to achieve even greater targeting efficiency and therapeutic benefit.
Synthesis of Fluorescent Macrostructures Incorporating this compound Moieties
The integration of fluorescent dyes into cholesterol-based structures has led to the development of powerful tools for bio-imaging and diagnostics. These fluorescent macrostructures allow for the visualization of cellular processes and the tracking of drug delivery vehicles with high sensitivity and specificity. One of the most versatile classes of fluorophores used for this purpose is the BODIPY (boron-dipyrromethene) dyes, known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. nih.govnih.govresearchgate.net
The synthesis of fluorescent macrostructures incorporating cholesterol moieties often involves modern cross-coupling reactions, such as the Suzuki or Liebeskind-Srogl reactions. nih.govnih.gov These methods allow for the formation of a stable, single-bonded, and hydrophobic linkage between the cholesterol scaffold and the BODIPY fluorophore. This type of linkage is crucial to ensure that the fluorescent probe mimics the behavior of natural cholesterol as closely as possible within biological membranes.
Researchers have successfully synthesized a variety of BODIPY-cholesterol conjugates with different substitution patterns on the BODIPY core. nih.govnih.govacs.org These modifications allow for the tuning of the photophysical properties of the resulting fluorescent probes, such as their absorption and emission wavelengths. For instance, the introduction of extended conjugation at the α- or β-position of the BODIPY moiety can cause a significant red-shift in the excitation and emission wavelengths, enabling multi-color imaging experiments. nih.gov
Table 2: Photophysical Properties of Representative Fluorescent Cholesterol-BODIPY Conjugates
| Conjugate | Linkage Type | Excitation Max (nm) | Emission Max (nm) | Key Application |
| BODIPY-Cholesterol 1 | Suzuki cross-coupling | ~500 | ~510 | Simultaneous visualization of intracellular cholesterol pools. nih.govnih.gov |
| Red-shifted BODIPY-Cholesterol 2 | Suzuki cross-coupling | ~580 | ~600 | Monitoring cholesterol efflux from cells to extracellular acceptors. nih.govnih.gov |
| BODIPY-Cholesterol 3 | Click reaction (triazole) | ~590 | ~610 | Imaging in living cells on conventional microscope systems. acs.orgacs.org |
These fluorescent cholesterol analogs have been successfully used for cell imaging and flow cytometry, demonstrating similar cellular localization and efflux properties to unlabeled cholesterol. nih.govnih.gov This indicates that they are reliable probes for studying the complex dynamics of cholesterol within cellular membranes. The development of new fluorescent macrostructures with improved photophysical properties continues to be an active area of research, with the potential to provide deeper insights into cholesterol biology and disease.
Chemical Modification via PEGylation of Cholesterol Conjugates for Research Applications
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely used strategy in pharmaceutical sciences to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.govnih.govresearchgate.netresearchgate.netnih.govbiochempeg.com When applied to cholesterol conjugates, PEGylation can significantly enhance their water solubility, reduce their immunogenicity, and prolong their circulation time in the bloodstream. nih.govnih.govbiochempeg.com This is particularly important for the development of "stealth" liposomes and other nanocarriers for drug delivery. nih.govbiochempeg.comrsc.orgnih.govresearchgate.net
The synthesis of cholesterol-PEG conjugates can be achieved through various chemical strategies, with the most common being the formation of an ester or ether linkage between the cholesterol's 3β-hydroxyl group and the PEG chain. nih.govnih.govacs.org While ester linkages are straightforward to form, they are susceptible to hydrolysis in vivo. acs.org Ether linkages, on the other hand, are more stable and can provide a more predictable behavior for the resulting nanocarriers. nih.govacs.org
The properties of the resulting PEGylated cholesterol conjugates and the liposomes they are incorporated into are highly dependent on the length of the PEG chain and the nature of the linkage. nih.govrsc.orgnih.gov For example, longer PEG chains generally lead to a thicker hydrophilic layer on the surface of the liposome, which more effectively shields it from the immune system and prolongs its circulation time. nih.govrsc.org
Table 3: Impact of PEGylation on Cholesterol-Containing Liposomes
| PEG-Cholesterol Conjugate | Linkage Type | PEG Molecular Weight (Da) | Effect on Liposomes | Research Application |
| Chol-PEG | Ester | 400 - 10,000 | Increased fixed aqueous layer thickness with increasing PEG length. nih.gov | Physicochemical characterization of nonionic surfactant vesicles. nih.govresearchgate.net |
| Cholesterol-PEG-Cholesterol (CPC) | Ether | 2,000 - 6,000 | Reduced uptake by phagocytic cells and extended circulation time. rsc.org | Development of stealth liposomes for drug delivery. rsc.org |
| PEG-L-Chol | Carbamate | Not specified | Reduced interactions with serum proteins compared to direct PEG-Chol linkage. nih.gov | Preparation of long-circulating immunoliposomes. nih.gov |
Research has also explored the use of novel PEG architectures, such as a "ring-like" cholesterol-PEG-cholesterol (CPC) structure, which has shown superior stealth performance compared to traditional linear PEG-lipid conjugates. rsc.org These advancements in the chemical modification of cholesterol via PEGylation are paving the way for the development of more effective and safer nanomedicines.
Molecular Structure, Conformational Analysis, and Stereochemistry of Cholest 5 En 3 Yl Benzoate
Structural Elucidation via X-ray Crystallography
X-ray crystallography has been an indispensable tool for determining the precise three-dimensional arrangement of atoms in cholesteryl derivatives, providing foundational insights into their structure-property relationships. nih.govwikipedia.org
Single-Crystal X-ray Diffraction Studies of Cholest-5-en-3-yl Benzoate (B1203000) and Its Derivatives
A single-crystal X-ray diffraction study of cholest-5-en-3-yl benzoate has provided a complete assignment of its molecular conformation in the solid state. nih.gov The study revealed that the side chain of the cholesterol moiety adopts an extended conformation. nih.gov
Studies on related cholesteryl derivatives, such as cholest-5-en-3β-yl 3-(4-ethoxyphenyl)prop-2-enoate, show that the steroid rings adopt predictable conformations: a half-chair for ring B and chair conformations for rings A and C, with ring D in an envelope form. nih.gov In this derivative, two symmetry-independent molecules were observed in the asymmetric unit, primarily differing in the rotational angle of the ester group. nih.gov Similarly, the crystal structure of cholest-5-en-3-yl 4-(8-octenyloxy)benzoate demonstrated that the benzoate moiety is significantly twisted from the plane of the steroid core. researchgate.net
In another example, cholest-5-en-3β-yl N-phenylcarbamate, the dihedral angle between the phenyl ring and the carbonyl group is a mere 9.30 (2)°. nih.gov These studies on derivatives highlight the conformational flexibility of the substituent at the C3 position of the cholesterol backbone.
Analysis of Molecular Packing and Intermolecular Interactions in Crystalline States
The way this compound molecules arrange themselves in a crystal is crucial for understanding its properties. In the crystalline state, elongated molecules of cholesteryl derivatives often pack in an antiparallel fashion. researchgate.net For instance, in cholest-5-en-3-yl 4-(8-octenyloxy)benzoate, molecules that fully overlap are related by a 2(1) screw symmetry. researchgate.net
Spectroscopic Investigations of Molecular Conformation
Spectroscopic methods are vital for probing the dynamic aspects of molecular conformation in solution and for providing a "fingerprint" of the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics (e.g., 1H NMR, 13C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and conformational dynamics of molecules in solution.
A complete assignment of the 750 MHz ¹H NMR spectrum of this compound has been achieved, establishing all chemical shifts and coupling constants, including some long-range values. nih.gov This was accomplished using ¹H iterative full spin analysis, aided by data from related compounds. nih.gov Comparison of the experimental vicinal coupling constants with calculated values showed excellent correlation, providing deep insight into the molecule's conformation in solution. nih.gov
¹³C NMR studies on various cholesteryl esters have shown that the motions of the fatty acyl chain carbons are restricted near the steroid ring, indicating strong intermolecular interactions in this region even in the isotropic liquid state. duke.edu The differential broadening of the C-3 and C-6 ring methine carbon signals upon cooling suggests increasingly anisotropic ring rotations as the liquid crystal phase is approached. duke.edu These NMR techniques, including 2D methods like HSQC, are crucial for assigning complex spectra and understanding the conformational dynamics of cholesteryl esters. nih.govnih.gov
Below is a table summarizing key ¹H NMR data for Cholesteryl Benzoate.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-3 | 4.89 | m | |
| H-6 | 5.40 | d | J = 5.0 |
| Aromatic-H (ortho) | 8.05 | d | J = 7.5 |
| Aromatic-H (meta) | 7.45 | t | J = 7.5 |
| Aromatic-H (para) | 7.55 | t | J = 7.5 |
| H-18 (CH₃) | 0.69 | s | |
| H-19 (CH₃) | 1.03 | s | |
| H-21 (CH₃) | 0.93 | d | J = 6.5 |
| H-26/27 (CH₃) | 0.87 | d | J = 6.6 |
Note: This data is compiled from typical values and may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Fingerprinting
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.
The IR spectrum of a cholesteryl benzoate derivative, cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido)benzoate], has been used for its characterization, confirming the presence of key functional groups. niscpr.res.in In general, the IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester group, C-O stretching vibrations, C=C stretching of the alkene and aromatic ring, and C-H stretching and bending vibrations of the steroidal backbone and benzene (B151609) ring.
UV-Vis spectroscopy is used to study the electronic transitions in a molecule. The UV-Vis spectrum of cholest-5-ene, a related compound, has been reported. researchgate.net For this compound, the UV-Vis spectrum would be dominated by the absorption of the benzoyl group, which contains a chromophore. The π → π* transitions of the aromatic ring are expected to result in strong absorption bands in the UV region.
The following table presents typical spectroscopic data for Cholesteryl Benzoate.
| Spectroscopic Technique | Characteristic Peaks/Bands |
| IR (Infrared) | ~1720 cm⁻¹ (C=O stretch, ester), ~1270 cm⁻¹ (C-O stretch), ~1600 cm⁻¹ (C=C stretch, aromatic), ~1665 cm⁻¹ (C=C stretch, alkene) |
| UV-Vis (Ultraviolet-Visible) | λmax ~230 nm and ~273 nm (π → π* transitions of the benzoyl group) |
Note: These are approximate values and can be influenced by the solvent and the physical state of the sample.
Theoretical Conformational Analysis
While experimental techniques provide invaluable data on the solid-state and solution conformations, theoretical conformational analysis offers a powerful complementary approach. Computational methods can be used to explore the potential energy surface of this compound, identifying low-energy conformations and the barriers between them.
For instance, molecular dynamics simulations have been used to study the behavior of cholesterol and its esters within lipid bilayers, providing insights into how these molecules affect membrane properties. biorxiv.org Such simulations can reveal details about the orientation and dynamics of the cholesterol core and its side chains.
Computational Modeling of this compound Molecular Structures
Computational modeling plays a crucial role in elucidating the three-dimensional structure and conformational landscape of this compound. Techniques such as molecular mechanics and quantum chemical calculations are employed to predict the most stable conformations and to understand the intramolecular interactions that govern its shape.
In one study, the structure of a related compound, cholest-5-en-3β-yl N-phenylcarbamate, was determined using direct methods and refined anisotropically. nih.gov The positions of hydrogen atoms were geometrically idealized and constrained to ride on their parent atoms. nih.gov Such computational approaches allow for the determination of key structural parameters, including bond lengths and dihedral angles. For instance, in the N-phenylcarbamate derivative, the dihedral angle between the phenyl ring and the carbonyl group was found to be 9.30 (2)°. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C34H50O2 | nist.govnih.govscbt.com |
| Molar Mass | 490.76 g/mol | wikipedia.orgscbt.com |
| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | nih.gov |
Analysis of Energetic Landscapes and Preferred Conformations
The energetic landscape of this compound is complex, with numerous local energy minima corresponding to different conformers. The preferred conformations are those that minimize steric hindrance and optimize intramolecular interactions, such as van der Waals forces.
The flexibility of the C17 alkyl tail and the rotational freedom of the benzoate group at the C3 position are the primary sources of conformational isomerism. Studies on similar cholesteryl esters, like cholesteryl palmitoleate, have shown that conformational changes can occur, particularly in the ester chain and the C17 tail, even in the crystalline state at different temperatures. nih.gov For example, in cholesteryl palmitoleate, the ester chain of one molecule and the C17 tail of another were found to have different conformations at 123 K compared to 295 K. nih.gov This highlights the dynamic nature of these molecules.
Role of Chirality in the Formation of Helical Structures in this compound Systems
The inherent chirality of the cholesterol moiety is a defining feature of this compound and is directly responsible for the formation of cholesteric (chiral nematic) liquid crystal phases, which exhibit a helical superstructure. wikipedia.orgresearchgate.net The term "cholesteric" itself originates from the observation of this behavior in cholesterol derivatives. niscpr.res.in
The chiral centers within the steroid backbone impart a twist to the molecular structure. In the liquid crystalline state, this molecular-level chirality is translated into a macroscopic helical arrangement of the molecules. The average orientation of the long molecular axes rotates progressively from one layer to the next, tracing out a helix. The pitch of this helix, the distance over which the director rotates by 360°, is a key characteristic of the cholesteric phase and is sensitive to factors like temperature and the presence of dopants.
Research has shown that the specific chirality of cholesterol is crucial for these interactions. Studies comparing the effects of natural cholesterol and its enantiomer, ent-cholesterol, on lipid organization have demonstrated that specific peptide-induced formation of cholesterol-rich domains is dependent on the natural chirality of cholesterol. nih.gov While the chirality of an interacting peptide may have a smaller effect, the chirality of the membrane lipids, including cholesterol, is essential for these organizational phenomena. nih.gov This underscores the fundamental role of stereochemistry in the self-assembly processes that lead to the formation of helical structures in systems containing this compound.
Liquid Crystalline Phases and Mesomorphic Behavior of Cholest 5 En 3 Yl Benzoate
Formation of Cholesteric Liquid Crystals and their Helical Superstructures
Cholest-5-en-3-yl benzoate (B1203000), an ester of cholesterol and benzoic acid, is a foundational material in the study of liquid crystals. wikipedia.org Its significance stems from its ability to form a cholesteric liquid crystal phase, also known as a chiral nematic phase. wikipedia.org This behavior is a direct consequence of the molecule's inherent chirality, originating from the multiple chiral centers within its steroidal framework. researchgate.net
In the cholesteric phase, the elongated, rod-like molecules of Cholest-5-en-3-yl benzoate align themselves, on average, along a common orientation direction called the director. wikipedia.org However, due to the chiral nature of the molecules, this director does not remain constant in space. Instead, it twists progressively, with the director in each subsequent layer being slightly rotated relative to the one before it. highland.cc.il.us This continuous rotation forms a helical superstructure, which is the defining characteristic of the cholesteric phase. wikipedia.orgresearchgate.net The distance over which the director rotates by a full 360 degrees is known as the helical pitch. This periodic helical structure is responsible for the unique optical properties of cholesteric liquid crystals, including the selective reflection of circularly polarized light. researchgate.net
Investigation of Thermotropic Liquid Crystalline Transitions and Phase Behavior
The phase behavior of this compound is thermotropic, meaning its transitions between different phases are driven by changes in temperature. niscpr.res.in Historically, it was in this very compound that the existence of a liquid crystal phase was first discovered. In 1888, Friedrich Reinitzer observed that this compound appeared to have two distinct melting points; it melted from a solid to a cloudy fluid at 145 °C and then became a clear liquid at 178.5 °C. wikipedia.orgchemeurope.comberkeley.edu This cloudy intermediate state was later identified by Otto Lehmann as a new phase of matter, which he termed a "liquid crystal". chemeurope.comberkeley.edu The transition from the crystalline solid to the cholesteric liquid crystal phase and finally to the isotropic liquid phase is a reversible process upon cooling. highland.cc.il.us
Differential Scanning Calorimetry (DSC) for Quantitative Phase Transition Characterization
Differential Scanning Calorimetry (DSC) is a key technique for quantitatively studying the phase transitions of thermotropic liquid crystals like this compound. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of transition temperatures and the enthalpy changes (ΔH) associated with them.
For this compound, DSC analysis reveals two primary endothermic transitions upon heating. The first corresponds to the melting from the crystalline (Cr) state to the cholesteric (Ch) liquid crystal phase, and the second marks the transition from the cholesteric phase to the isotropic (I) liquid phase, also known as the clearing point.
Table 1: Phase Transition Temperatures of this compound
| Transition | Temperature (°C) |
|---|---|
| Crystal to Cholesteric (Melting) | 145 |
| Cholesteric to Isotropic (Clearing) | 178.5-179 |
Data sourced from multiple references. wikipedia.orghighland.cc.il.usberkeley.edu
DSC is also employed to study the thermal behavior of mixtures containing this compound and other cholesteryl esters, such as cholesteryl nonanoate (B1231133) and cholesteryl oleyl carbonate, to determine the thermal stability and phase transitions of these composed mixtures. researchgate.net
Polarizing Optical Microscopy (POM) for Mesophase Texture and Morphology Analysis
Polarizing Optical Microscopy (POM) is an indispensable tool for identifying liquid crystalline phases and analyzing their characteristic textures. When a liquid crystal sample is viewed between crossed polarizers, its birefringent nature gives rise to distinct optical patterns, or textures, that are signatures of specific mesophases.
For this compound, upon cooling from the isotropic liquid state, the emergence of the cholesteric phase is marked by the appearance of a specific texture. The textures observed are dependent on the alignment of the helical axis relative to the viewing direction. wikipedia.org The investigation of various cholesteryl ester mixtures by POM helps in identifying the formed textures and understanding the mesomorphic properties of the materials. researchgate.net The use of POM is also crucial in confirming the enantiotropic, thermotropic liquid crystalline behavior of newly synthesized derivatives. niscpr.res.in
Small-Angle X-ray Scattering (SAXS) for Probing Structural Order within Mesophases
Small-Angle X-ray Scattering (SAXS) is a powerful technique used to investigate the nanoscale structural order within liquid crystal phases. SAXS works by measuring the scattering of X-rays at very small angles, which provides information about larger-scale structures, such as the ordering and periodicity in mesophases. mdpi.comnih.gov
In the context of cholesteric liquid crystals, SAXS can be used to probe the helical pitch and the degree of molecular ordering. While specific SAXS studies focusing solely on pure this compound are not prevalent in the provided results, the technique is broadly applied to study related systems. For instance, SAXS is used to investigate the location of cholesterol within lipid bilayers, providing quantitative data on parameters like bilayer thickness and electron density profiles. nih.govresearchgate.net This demonstrates the capability of SAXS to elucidate the structural arrangements in cholesterol-containing systems. The technique can distinguish between different phases and provide details on the lamellar or helical structures present. rsc.orgrsc.org
Enantiotropic and Monotropic Liquid Crystalline Behavior of this compound Derivatives
The mesomorphic behavior of liquid crystals can be classified as either enantiotropic or monotropic. lew.ro An enantiotropic liquid crystal is one where the mesophase is stable and can be observed on both heating the solid and cooling the isotropic liquid. niscpr.res.in In contrast, a monotropic liquid crystal exhibits a mesophase only upon cooling from the isotropic state, as the melting point of the solid is higher than the clearing point. niscpr.res.inlew.ro
Research into derivatives of this compound has shown that modifications to the molecular structure can influence this behavior. For example, a synthesized derivative, Cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido)benzoate] (ChTfAB), was found to exhibit enantiotropic, thermotropic liquid crystalline behavior, as confirmed by DSC and POM studies. niscpr.res.in Similarly, a series of non-symmetric bent mesogenic dimers containing a cholesteryl benzoate unit were synthesized and analyzed, revealing the presence of smectic A, chiral nematic, and blue phases. rsc.org The study of these derivatives is crucial for developing new materials with specific phase behaviors and transition temperatures. researchgate.net For instance, dimeric compounds of cholesteryl benzoate have been shown to exhibit an odd-even effect on their transition temperatures depending on the length of the flexible spacer connecting the mesogenic units. researchgate.net
This compound as a Component in Polymer Dispersed Liquid Crystals (PDLCs)
This compound and its mixtures are utilized as the liquid crystalline component within Polymer Dispersed Liquid Crystals (PDLCs). researchgate.net PDLCs are composite materials where micron-sized droplets of a liquid crystal are dispersed within a solid polymer matrix. researchgate.net These materials are of significant interest for applications such as smart windows and light shutters. researchgate.net
In a typical PDLC application, the cholesteric liquid crystal droplets are randomly oriented within the polymer, causing them to scatter light and appear opaque. When an electric field is applied across the material, the liquid crystal molecules within the droplets align with the field. This alignment changes the refractive index of the droplets to match that of the polymer matrix, allowing light to pass through and making the film transparent. This compound is often used in combination with other cholesteryl esters, like cholesteryl nonanoate and cholesteryl oleyl carbonate, to create mixtures with specific color-play temperature ranges for thermochromic applications. wikipedia.orgwisc.edu The polymer film serves to stabilize the mesogenic orientation of the cholesteric liquid crystal. researchgate.net
Exploration of Blue Phases in Cholesteric Liquid Crystalline Polymers derived from this compound Monomers
Blue phases (BPs) are a unique class of liquid crystalline phases that appear in a narrow temperature range between the cholesteric phase and the isotropic liquid phase of highly chiral liquid crystals. They are characterized by a three-dimensional cubic lattice of disclinations, which are line defects in the molecular orientation. This intricate structure gives rise to selective Bragg reflection of visible light, often resulting in a blue or violet appearance.
The exploration of blue phases in polymeric systems derived from this compound monomers has revealed promising avenues for stabilizing these elusive phases. While the parent compound, cholesteryl benzoate, is known to exhibit liquid crystalline behavior, the incorporation of its derivatives into polymer architectures can significantly influence the stability and temperature range of the blue phases.
Research into cyclosiloxane-based cholesteric liquid crystalline polymers has demonstrated the successful formation of blue phases. tandfonline.com In one study, a series of polymers was synthesized using a cholesteric monomer, cholest-5-en-3-yl(3β) 4-(2-propenyloxy)benzoate, in conjunction with a nematic monomer. The resulting polymers exhibited thermotropic liquid crystalline properties, with most displaying a clear transition from the cholesteric phase to a blue phase before reaching the isotropic state. The mesophase temperature range for these blue phases was observed to be as broad as 20°C, a significant stabilization compared to many low-molar-mass liquid crystals. The presence of the blue phase was confirmed through the observation of characteristic planar textures and cubic packing under a polarizing optical microscope. tandfonline.com
Furthermore, studies on mixtures of cholesteryl benzoate and cholesteryl nonanoate have shown that the addition of a low molecular weight, low polydispersity polymer, such as polystyrene, can significantly stabilize the blue phase. rsc.orgresearchgate.net The temperature range of blue phase stability in these mixtures was found to increase to as much as 12 K. rsc.org This stabilization is attributed to the polymer chains preferentially occupying the disclination cores within the blue phase structure, thereby reducing the free energy of these defects. While not a polymer derived from a this compound monomer, this research highlights the general principle of polymer stabilization of blue phases in cholesteric systems containing this fundamental molecular unit.
The retention of blue phases in a solid-state elastomeric matrix has also been demonstrated. nih.gov By polymerizing a liquid crystalline mixture that exhibits a blue phase, it is possible to create a solid material that preserves the intricate cubic nanostructure of the blue phase. These blue phase elastomers exhibit unique mechano-optical properties, where mechanical deformation can induce changes in the selective reflection of light. nih.gov This opens up possibilities for applications in tunable photonic devices and sensors.
Influence of Molecular Structure Modifications on Mesophase Properties
The mesomorphic properties of liquid crystals, including the temperatures and types of phase transitions, are highly sensitive to molecular structure. Modifications to the core structure, flexible spacers, and terminal groups of molecules based on this compound can lead to significant changes in their liquid crystalline behavior.
The introduction of different substituent groups onto the benzoate ring or the cholesterol moiety of this compound derivatives has a profound impact on their phase transition temperatures (melting and clearing points) and the associated enthalpies.
One area of investigation has been the effect of adding flexible alkyloxy chains to the benzoate group. In a study of cholesteryl p-(ω-bromoalkyloxy)benzoates, a clear "odd-even" effect was observed for the transition temperatures in the corresponding dimeric compounds. researchgate.net This effect, where the transition temperatures alternate as the number of atoms in the flexible spacer changes from odd to even, is a well-known phenomenon in liquid crystal research and is attributed to the change in molecular shape and packing efficiency.
The introduction of fluorine atoms into the molecular structure is another strategy to modify mesomorphic properties. The synthesis of cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido)benzoate] (ChTfAB) demonstrated that fluorinated derivatives can exhibit stable mesophases. niscpr.res.in Fluorine's high electronegativity and the size of the trifluoromethyl group can alter intermolecular interactions and molecular packing, thereby influencing the thermal stability of the liquid crystalline phases. niscpr.res.in
The table below presents data on the phase transition temperatures of various monomers and polymers derived from this compound, illustrating the impact of structural modifications.
| Compound | Structure | Phase Transitions (°C) | Reference |
| Cholesteryl-4-(acryloyloxy-butyloxy)benzoate (M-2) | Cholesteryl-OOC-Ph-O-(CH₂)₄-OOC-CH=CH₂ | K 125 N* 188 I | researchgate.net |
| Cholesteryl-4-(acryloyloxy-hexyloxy)benzoate (M-3) | Cholesteryl-OOC-Ph-O-(CH₂)₆-OOC-CH=CH₂ | K 118 N* 165 I | researchgate.net |
| Polymer (P-2) from M-2 | -[CH₂-CH(CO-O-(CH₂)₄-O-Ph-COO-Cholesteryl)]n- | g 52 N* 175 I | researchgate.net |
| Polymer (P-3) from M-3 | -[CH₂-CH(CO-O-(CH₂)₆-O-Ph-COO-Cholesteryl)]n- | g 48 N* 158 I | researchgate.net |
K = Crystalline, N = Cholesteric, I = Isotropic, g = Glass transition*
The helical pitch (P) is a fundamental characteristic of a cholesteric liquid crystal, representing the distance over which the director rotates by 360°. The pitch determines the wavelength of light that is selectively reflected by the material, a phenomenon described by the equation λ = n * P, where n is the average refractive index. The ability to tune the helical pitch, and therefore the reflected color, is crucial for many applications of cholesteric liquid crystals.
Molecular structure modifications provide a powerful tool for tuning the helical pitch. In side-chain liquid crystalline polymers derived from cholest-5-en-3-yl(3β) 4-(2-propenyloxy)benzoate, the incorporation of a non-chiral comonomer was shown to systematically alter the helical pitch. tandfonline.com As the proportion of the non-chiral component in the polymer increased, the reflected wavelength shifted to longer wavelengths, indicating a lengthening of the helical pitch. This demonstrates that the helical twisting power of the chiral cholesteryl units can be effectively diluted by the presence of non-chiral mesogens. tandfonline.com
Temperature is another key factor that can influence the helical pitch. In a series of photoresponsive chiral dimesogenic compounds containing a cholesterol-azobenzene moiety, the selective reflection was observed to be blue-shifted upon increasing the temperature. This indicates a shortening of the helical pitch with increasing temperature, a common behavior in many cholesteric systems.
Advanced Analytical and Spectroscopic Characterization Techniques for Cholest 5 En 3 Yl Benzoate
High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Weight and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight of Cholest-5-en-3-yl benzoate (B1203000). The exact mass of the molecule is a fundamental property that confirms its elemental composition. For Cholest-5-en-3-yl benzoate (C34H50O2), the calculated monoisotopic mass is 490.381081 Da. chemspider.com
Electrospray ionization (ESI) is a soft ionization technique commonly used in conjunction with mass spectrometry for the analysis of large and thermally labile molecules like cholesteryl esters. nih.govrsc.org In ESI-MS, this compound can be detected as sodiated or ammoniated adducts in the positive ion mode. nih.govnih.gov
Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern of the molecule, which aids in its structural confirmation. A characteristic fragmentation of cholesteryl esters is the neutral loss of the cholestane (B1235564) moiety (C27H46), corresponding to a mass of 368.5 Da. nih.gov This fragmentation is a key identifier for this class of compounds. Other significant fragment ions observed in the mass spectrum of this compound include m/z values of 105, which corresponds to the benzoyl cation, and 368, representing the cholesterol fragment. nih.gov
Table 1: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C34H50O2 | nih.gov |
| Monoisotopic Mass | 490.381081 Da | chemspider.com |
| Common Adducts (ESI) | [M+Na]+, [M+NH4]+ | nih.govnih.gov |
| Major Fragment Ions (m/z) | 368, 105 | nih.gov |
| Characteristic Neutral Loss | 368.5 Da (Cholestane) | nih.gov |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules. For a complex molecule like this compound, advanced NMR methods, including two-dimensional (2D) NMR, are essential. nih.govresearchgate.netipb.pt
A complete assignment of the 1H and 13C NMR spectra of this compound has been achieved using high-field NMR (e.g., 750 MHz) in conjunction with 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC). nih.govresearchgate.net HSQC correlates the chemical shifts of protons directly attached to carbon atoms, providing unambiguous assignments for the intricate steroid backbone and the benzoate moiety. nih.govresearchgate.net The detailed analysis of coupling constants, including long-range couplings, further refines the structural and conformational details of the molecule. nih.gov
Solid-state NMR could provide insights into the molecular conformation and packing of this compound in its crystalline and liquid crystalline phases. While specific solid-state NMR studies on this compound are not widely reported, the technique is powerful for understanding the structure of steroids in the solid state. acs.org
Table 2: Illustrative 1H NMR Chemical Shift Data for this compound
| Proton | Approximate Chemical Shift (ppm) |
| Aromatic (ortho to C=O) | ~8.0 |
| Aromatic (meta, para to C=O) | ~7.4-7.6 |
| H-3 (Cholesterol) | ~4.9 |
| H-6 (Cholesterol) | ~5.4 |
| Methyl Protons (Cholesterol) | ~0.6-1.1 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis and Conformational States
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound and can be sensitive to its conformational state. nih.govresearchgate.net
The FT-IR spectrum of this compound exhibits characteristic absorption bands. nih.gov The most prominent band is the C=O stretching vibration of the ester group, typically appearing around 1715-1730 cm-1. The C-O stretching vibrations of the ester are usually observed in the 1250-1300 cm-1 region. Aromatic C-H stretching vibrations from the benzoate group appear above 3000 cm-1, while aliphatic C-H stretching from the cholesterol moiety is seen below 3000 cm-1. The C=C stretching of the cyclohexene (B86901) ring in the cholesterol backbone is typically found around 1660-1670 cm-1. nih.gov
Raman spectroscopy provides complementary information. nih.gov Non-polar bonds, such as C-C and S-S, tend to have strong Raman signals. nih.gov In this compound, the aromatic ring vibrations of the benzoate group and the skeletal vibrations of the steroid nucleus would be prominent in the Raman spectrum.
Table 3: Key Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm-1) |
| Ester C=O | Stretch | 1715-1730 |
| Ester C-O | Stretch | 1250-1300 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | <3000 |
| Alkene C=C | Stretch | 1660-1670 |
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. nih.gov The UV-Vis spectrum of this compound is primarily dictated by the benzoyl chromophore. The conjugated system of the benzene (B151609) ring and the carbonyl group gives rise to characteristic absorption bands.
The spectrum typically shows a strong absorption band corresponding to a π-π* transition of the conjugated system. nih.gov The isolated double bond in the cholesterol moiety at the C5-C6 position has a much weaker absorption at a shorter wavelength and is often masked by the stronger absorption of the benzoate group. researchgate.net The position and intensity of the absorption maximum can be influenced by the solvent polarity.
Table 4: UV-Vis Absorption Data for this compound
| Chromophore | Transition | Approximate λmax (nm) |
| Benzoyl Group | π-π | ~230-280 |
| C=C (Cholesterol) | π-π | ~200-210 |
Note: The exact λmax can vary depending on the solvent.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. nih.gov High-performance liquid chromatography (HPLC) is a widely used method for this purpose. nih.gov
Reversed-phase HPLC, often using a C18 column, can effectively separate this compound from related impurities, such as unreacted cholesterol or benzoic acid. nih.gov The choice of mobile phase, typically a mixture of organic solvents like acetonitrile (B52724) and water, is optimized to achieve good resolution. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the benzoate chromophore absorbs strongly.
Utilization of this compound as a Reference Material in Analytical Chromatography
Due to its well-defined chemical and physical properties, this compound can serve as a reference material in analytical chromatography. acgpubs.org In this capacity, it can be used for:
Method development and validation: To optimize chromatographic conditions for the separation of other cholesteryl esters or related compounds.
System suitability testing: To ensure that the chromatographic system is performing adequately before analyzing unknown samples.
Qualitative identification: By comparing the retention time of an unknown peak with that of the this compound standard.
Quantitative analysis: As an internal or external standard for the quantification of other analytes, particularly other cholesteryl esters, in various matrices. nih.gov
Computational Chemistry and Theoretical Studies of Cholest 5 En 3 Yl Benzoate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. While comprehensive DFT studies specifically focused on Cholest-5-en-3-yl benzoate (B1203000) are not extensively detailed in publicly available literature, the methodology offers a robust framework for understanding its behavior. DFT calculations on related organic molecules and benzoate derivatives demonstrate the potential of this approach. researchgate.netdntb.gov.ua
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity.
HOMO: Represents the ability to donate an electron.
LUMO: Represents the ability to accept an electron.
Energy Gap (ΔE): A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive.
For Cholest-5-en-3-yl benzoate, one would expect the HOMO to be localized primarily on the electron-rich regions, such as the benzoate ring and the C=C double bond of the cholesterol backbone. The LUMO would likely be distributed over the aromatic system. Theoretical calculations, often performed at levels like B3LYP/6-31G(d), can precisely map these orbitals and quantify the energy gap. researchgate.net Studies on other complex organic molecules show that such calculations are invaluable for predicting charge transfer possibilities within the molecule. researchgate.net
Table 1: Conceptual DFT Data for Molecular Orbital Analysis This table illustrates the type of data that would be generated from a DFT analysis of this compound. Note: These are conceptual values for illustrative purposes, as specific literature values are not available.
| Parameter | Conceptual Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the outermost electron-donating orbital |
| LUMO Energy | -1.0 eV | Energy of the lowest electron-accepting orbital |
| HOMO-LUMO Gap (ΔE) | 5.5 eV | Indicator of chemical stability and reactivity |
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.
NMR Chemical Shifts: While a complete theoretical prediction of the NMR spectrum for this compound is not available, a detailed experimental 750 MHz ¹H NMR analysis has been performed. nih.govresearchgate.net This experimental work was aided by computational methods; specifically, the experimental vicinal coupling constants showed an excellent correlation with values calculated using the Altona software, which helps in conformational analysis. nih.gov Theoretical prediction of the full ¹H and ¹³C NMR chemical shifts can be achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. rsc.org
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=O stretching of the ester group, or skeletal vibrations of the steroid nucleus. These predictions are crucial for assigning experimental spectral bands to specific molecular motions. For instance, a study on a related thermotropic liquid crystalline material, Cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido) benzoate], utilized IR spectroscopy to characterize the synthesized compound, a task that would be greatly enhanced by theoretical frequency calculations. niscpr.res.in
From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be determined to quantify the chemical behavior of the molecule. dntb.gov.uaresearchgate.net These descriptors provide a quantitative basis for concepts like hardness, softness, and electrophilicity.
Table 2: Global Reactivity Descriptors and Their Significance Note: The formulas provided are based on Koopmans' theorem for conceptual understanding.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |
These descriptors would allow for a quantitative comparison of the reactivity of this compound with other related cholesteryl esters.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Phase Transition Phenomena
Cholesteryl benzoate is historically famous for its thermotropic liquid crystalline behavior, exhibiting a phase transition from a crystalline solid to a cholesteric liquid crystal phase at 145 °C and then to a clear isotropic liquid at 178.5 °C. wikipedia.org Molecular Dynamics (MD) simulations are an ideal theoretical tool to study such dynamic phenomena at the atomic level.
MD simulations model the movement of atoms and molecules over time based on a force field that describes the inter- and intramolecular interactions. By simulating the system at different temperatures, researchers can observe the spontaneous formation of ordered phases and the transitions between them. For liquid crystals, MD can reveal:
Orientational and Positional Ordering: How the long molecular axes of the molecules align relative to each other.
Phase Transition Mechanisms: The collective molecular motions that drive the transition from a solid crystal to a mesophase (e.g., smectic, nematic, or cholesteric) and finally to an isotropic liquid. rsc.org
Influence of Molecular Structure: How the rigid steroid core, the benzoate group, and the flexible side chain contribute to the stability and properties of the liquid crystal phase. nih.gov
While specific MD simulations for this compound are not prominent in the literature, studies on other liquid crystals, such as imidazolium-based ionic liquid crystals, demonstrate how MD can elucidate the dynamics of mesophase transitions, even under external influences like oscillatory shear. rsc.org
Intermolecular Interactions and Non-Covalent Bonding Analysis (e.g., Bader's Atoms in Molecules - AIM Theory)
The structure and properties of molecular solids and liquid crystals are dominated by intermolecular interactions. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a rigorous method for analyzing the electron density (ρ) to characterize these interactions. wikipedia.orgias.ac.in
QTAIM analysis can identify and characterize:
Bond Paths: A line of maximum electron density linking two atomic nuclei, indicating an interaction.
Bond Critical Points (BCPs): A point on the bond path where the electron density is at a minimum.
Properties at the BCP: The value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP reveal the nature of the interaction. For weak non-covalent interactions like van der Waals forces or hydrogen bonds, ρ is small and ∇²ρ is positive. researchgate.net
An AIM analysis of the crystal structure of this compound would precisely map the network of C-H···O and C-H···π interactions that hold the molecules together. It would quantify the strength of these interactions, providing a quantum mechanical explanation for the observed packing in the solid state and the intermolecular forces that persist in the liquid crystal phase. The combination of DFT and AIM provides a powerful bridge for understanding chemical bonding based on the observable electron density. rsc.org
Structure-Property Relationships from a Theoretical Perspective
The liquid crystalline nature of this compound is a direct consequence of its molecular structure. A theoretical perspective helps to rationalize this relationship. The molecule can be conceptually divided into three parts:
A rigid steroidal backbone: This large, bulky, and relatively flat section promotes anisotropic packing. nih.gov
A polar benzoate group: This group introduces dipole moments and potential for π-π stacking interactions, influencing intermolecular attraction.
Predicting Mesomorphic Behavior based on Molecular Geometry and Electronic Properties
The mesomorphic, or liquid crystalline, behavior of this compound is intrinsically linked to its unique molecular structure. This compound consists of a rigid, steroidal backbone derived from cholesterol and a phenyl benzoate group, which introduces aromaticity and polarity. Theoretical and computational methods, particularly Density Functional Theory (DFT), are employed to elucidate how these molecular features govern the formation of liquid crystal phases. researchgate.net
DFT calculations can provide detailed information about the electronic properties of the molecule, such as the distribution of electron density and the molecular dipole moment. researchgate.net The presence of the ester group and the aromatic ring in the benzoate moiety introduces significant polarity. The distribution of partial charges across the molecule influences the intermolecular electrostatic interactions, which are crucial for the self-assembly into ordered liquid crystalline structures. For instance, dipole-dipole interactions and van der Waals forces play a significant role in the parallel alignment of molecules in the nematic phase.
Furthermore, theoretical calculations can be used to understand the anisotropic nature of these intermolecular interactions. The interactions along the long molecular axis are different from those in the perpendicular direction, which is a prerequisite for the formation of orientationally ordered phases. By calculating the interaction energies between pairs of molecules at different orientations and separations, it is possible to construct a potential energy surface that can predict the most likely packing arrangements and, consequently, the type of liquid crystal phase that will be formed.
A summary of the key molecular properties of this compound that influence its mesomorphic behavior, often investigated through computational methods, is presented in Table 1.
Table 1: Molecular Properties of this compound Influencing Mesomorphic Behavior
| Molecular Feature | Description | Influence on Mesomorphism | Computational Method |
|---|---|---|---|
| Molecular Shape | Elongated and rigid steroidal core with a benzoate tail. | Promotes the formation of calamitic liquid crystal phases (e.g., nematic, cholesteric). | Molecular Mechanics, DFT Optimization |
| Aspect Ratio | High length-to-breadth ratio. | Favors orientational ordering and the stability of the nematic phase. | Geometric Analysis of Optimized Structure |
| Polarizability | Anisotropic distribution of electron density, particularly in the aromatic benzoate group. | Contributes to anisotropic van der Waals interactions, stabilizing the mesophase. | DFT, Perturbation Theory |
| Dipole Moment | Permanent dipole moment arising from the ester linkage and oxygen atoms. | Influences intermolecular electrostatic interactions and molecular packing. | DFT, Mulliken Population Analysis |
Theoretical Studies of Chiral Induction and Helical Superstructures
A defining characteristic of this compound is its chirality, which originates from the numerous stereocenters within the cholesterol framework. This molecular chirality is the fundamental reason for the formation of chiral nematic (N*), or cholesteric, liquid crystal phases, which are characterized by a helical superstructure. researchgate.net
In a cholesteric phase, the local director (the average direction of the long axes of the molecules) rotates in a helical fashion throughout the material. The distance over which the director completes a full 360° rotation is known as the helical pitch (P). Theoretical models are essential for understanding how the molecular chirality of this compound is transferred to the macroscopic scale to induce this helical twist.
One theoretical approach involves considering the chiral intermolecular interactions. The interaction potential between two chiral molecules is not solely dependent on their relative positions and orientations but also on their handedness. This chiral component of the intermolecular potential, although weak, is responsible for inducing a small, systematic twist between adjacent layers of molecules. Computational methods can be used to estimate the strength of these chiral interactions by calculating the interaction energies for different enantiomeric pairs and relative orientations.
Furthermore, theoretical studies, including simulations, are crucial for understanding the formation of more complex chiral superstructures, such as the "blue phases" and "twist grain boundary" (TGB) phases, which can occur in highly chiral systems like those involving cholesterol derivatives. researchgate.net These phases are characterized by complex three-dimensional arrangements of defects within the helical structure and are of significant interest for their potential applications in advanced optical devices.
Table 2 summarizes the key concepts and theoretical approaches used to study chiral induction and helical superstructures in this compound.
Table 2: Theoretical Concepts in the Study of Chiral Induction and Helical Superstructures
| Concept | Description | Relevance to this compound | Theoretical Approach |
|---|---|---|---|
| Molecular Chirality | The non-superimposable mirror image nature of the molecule due to its stereocenters. | The fundamental origin of the cholesteric phase. | Analysis of molecular stereochemistry. |
| Chiral Intermolecular Potential | The component of the interaction energy between two molecules that depends on their handedness. | Drives the formation of the helical twist. | Quantum chemical calculations of interaction energies. |
| Helical Pitch (P) | The distance over which the director of the cholesteric phase rotates by 360°. | A key macroscopic property determined by molecular chirality. | Statistical mechanical models, molecular field theories. |
| Helical Twisting Power (HTP) | A measure of the ability of a chiral molecule to induce a helical twist. | Quantifies the "chiral strength" of the molecule. | Correlated with molecular structure through theoretical models. |
| Frustrated Phases | Complex chiral phases like Blue Phases and Twist Grain Boundary (TGB) phases. | Can be exhibited by highly chiral cholesterol derivatives under certain conditions. | Landau-de Gennes theory, computer simulations (e.g., Monte Carlo, Molecular Dynamics). |
Interactions and Supramolecular Assemblies of Cholest 5 En 3 Yl Benzoate
Investigation of Self-Assembly Phenomena of Cholest-5-en-3-yl Benzoate (B1203000) Molecules
The self-assembly of Cholest-5-en-3-yl benzoate and its derivatives is primarily dictated by a combination of forces including van der Waals interactions, π-π stacking, and hydrogen bonding. The rigid, planar steroid nucleus and the aromatic benzoate ring are key structural features that facilitate these interactions, leading to ordered arrangements.
Derivatives of this compound have been synthesized to study and modulate these self-assembly behaviors. For instance, the introduction of a 3,5-dinitrobenzoate (B1224709) group enhances π-π interactions and hydrogen bonding capabilities, which is particularly useful in applications like chiral chromatography.
A notable example of self-assembly is observed in oligomers and polymers containing (cholesteryl)benzoate-ethynylene repeating units. X-ray diffraction studies of these materials revealed a lamellar order with a bilayer structure. rsc.org In this arrangement, the cholesteryl chains are oriented in an antiparallel, "comb-like" fashion. rsc.org This organization is a direct consequence of the molecule's shape and the intermolecular forces at play.
Intermolecular Interactions with Other Organic Compounds and Polymeric Matrices
This compound and its derivatives exhibit significant intermolecular interactions with a range of organic compounds and can be incorporated into polymeric matrices, influencing the properties of the resulting materials.
These cholesterol-based molecules can be integrated into polymers either as side chains or within the main chain. nih.gov The presence of the bulky, hydrophobic cholesterol moiety significantly impacts the self-assembly and properties of these polymers, both in the solid state and in solution. mdpi.com For instance, the incorporation of cholesteryl groups into water-soluble polymers can induce intra- and intermolecular hydrophobic associations. mdpi.com
In the context of smaller organic molecules, this compound can form mixtures that exhibit unique properties. For example, it is used in combination with cholesteryl nonanoate (B1231133) and cholesteryl oleyl carbonate to create thermochromic liquid crystals. wikipedia.orgchemeurope.com Furthermore, the interaction of cholesterol-containing compounds with other molecules can be driven by specific functionalities. For example, the formation of stable 1:1 complexes between cholest-5-en-3-ol-(3β)[4-phenylpyridylazo]carbonate and 4-n-alkyloxybenzoic acids is facilitated by intermolecular hydrogen bonding. researchgate.net
The table below summarizes key interactions and the resulting supramolecular structures.
| Interacting Species | Type of Interaction | Resulting Structure/Phenomenon |
| This compound molecules | van der Waals, π-π stacking | Self-assembly into ordered structures |
| (Cholesteryl)benzoate-ethynylene oligomers | van der Waals, π-π stacking | Supramolecular assembly in bilayers ("comb-like" fashion) rsc.org |
| Cholesteryl nonanoate, Cholesteryl oleyl carbonate | van der Waals | Thermochromic liquid crystals wikipedia.orgchemeurope.com |
| 4-n-alkyloxybenzoic acids | Hydrogen bonding | Stable 1:1 complexes, formation of smectic A liquid crystal phases researchgate.net |
| Water-soluble polymers | Hydrophobic interactions | Intra- and intermolecular associations mdpi.com |
Formation of Supramolecular Liquid Crystals Involving this compound Moieties
The historical significance of this compound lies in its being the first compound in which liquid crystalline properties were observed. wikipedia.orgchemeurope.com In the late 1880s, Friedrich Reinitzer noted that this compound had two distinct melting points. wikipedia.orgchemeurope.com At 145 °C, it melted into a cloudy fluid, which then became a clear liquid at 178.5 °C. chemeurope.com This cloudy intermediate phase was later identified by Otto Lehmann as a new state of matter, which he termed "liquid crystal." wikipedia.orgchemeurope.com
This compound forms a cholesteric liquid crystal phase, which is a type of liquid crystal with a helical structure. wikipedia.org This helical arrangement arises from the chirality of the cholesterol molecule. The pitch of this helix, and therefore the optical properties of the liquid crystal, can be highly sensitive to temperature, which is the basis for their use in thermochromic applications.
The formation of liquid crystalline phases is not limited to pure this compound. As mentioned earlier, its derivatives and mixtures with other compounds also exhibit mesomorphic behavior. For instance, the synthesis of Cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido)benzoate] resulted in a stable, enantiotropic, thermotropic liquid crystalline material with a cholesteric phase. niscpr.res.in Similarly, supramolecular assemblies formed through hydrogen bonding between a cholesterol derivative and alkyloxybenzoic acids lead to the formation of smectic A liquid crystal phases, which are not observed in the individual components. researchgate.net
The table below details the transition temperatures and liquid crystal phases of this compound and a derivative.
| Compound | Transition | Temperature (°C) | Liquid Crystal Phase |
| This compound | Melting Point | 145 | Cholesteric (Cloudy Fluid) chemeurope.com |
| Clearing Point | 178.5 | Isotropic (Clear Liquid) chemeurope.com | |
| Cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido)benzoate] | Crystal to Nematic | 192 | Nematic niscpr.res.in |
| Nematic to Isotropic | 225 | Isotropic niscpr.res.in |
This compound as a Structural Component in Model Biological Membranes (Focus on Biophysical Studies of Membrane Mimicry)
The structural similarity of this compound to cholesterol, a vital component of animal cell membranes, makes it and its derivatives valuable tools for studying model biological membranes. Cholesterol itself plays a crucial role in regulating membrane fluidity, permeability, and the formation of lipid rafts. nih.govnih.gov
Cholesteryl esters, including the benzoate derivative, can be incorporated into lipid bilayers to mimic the behavior of natural membranes. The cholesterol backbone allows these molecules to integrate into the membrane, while the benzoate moiety can influence interactions at the membrane surface. Studies on such model systems provide insights into how different chemical structures affect membrane properties.
For instance, the introduction of Cholest-5-en-3-yl 3,5-dinitrobenzoate into a lipid bilayer can alter membrane fluidity and permeability. The cholesterol part anchors the molecule within the hydrophobic core of the membrane, and the polar dinitrobenzoate group resides near the aqueous interface.
Molecular dynamics simulations are a powerful tool for investigating the interactions of these cholesterol mimics within model lipid membranes at an atomic level. mdpi.com These computational studies can reveal key molecular interactions and help in the design of fluorescent cholesterol-mimicking probes for live-cell imaging and studying membrane dynamics. mdpi.com While direct biophysical studies specifically on this compound in model membranes are not extensively detailed in the provided search results, the principles derived from studies on similar cholesterol derivatives are applicable. The general mechanism involves the integration of the cholesterol moiety into the lipid bilayer, which in turn affects the physical properties of the membrane.
Enzymatic and Chemical Degradation Pathways of Cholest 5 En 3 Yl Benzoate
Mechanisms of Hydrolysis of the Benzoate (B1203000) Ester Linkage
The initial and rate-limiting step in the degradation of cholest-5-en-3-yl benzoate is the hydrolysis of the benzoate ester linkage, yielding cholesterol and benzoic acid. This process can occur through both chemical and enzymatic catalysis.
Chemical Hydrolysis: Chemical hydrolysis of the ester can be catalyzed by either acid or base.
Alkaline Hydrolysis : Under basic conditions, the hydrolysis of benzoate esters proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. nih.gov This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form a carboxylate anion and an alcohol. nih.gov For instance, ethyl benzoate can be hydrolyzed using sodium hydroxide to produce sodium benzoate and ethanol. sserc.org.uk The rate of alkaline hydrolysis can be influenced by the nature of substituents on the aromatic ring. nih.gov
Acid-Catalyzed Hydrolysis : In strongly acidic aqueous solutions, the hydrolysis of benzoate esters is catalyzed by hydrogen ions. The mechanism can vary depending on the specific ester. For unhindered esters like methyl benzoate, the reaction proceeds through a bimolecular (A-2) mechanism where a water molecule attacks the protonated ester in the rate-determining step. acs.org For sterically hindered esters, a unimolecular (A-1) mechanism involving the formation of an acylium ion may be favored. acs.org
Enzymatic Hydrolysis: Enzymatic hydrolysis of cholesterol esters is a biologically crucial process. In animals, dietary cholesterol esters are hydrolyzed in the intestine by pancreatic cholesterol esterase to produce cholesterol and free fatty acids. nih.gov This enzyme is capable of hydrolyzing a variety of sterol esters. nih.gov
In microbial degradation, various bacterial carboxylesterases can catalyze the hydrolysis of benzoate esters. cdnsciencepub.comcdnsciencepub.com For example, studies on carboxypeptidase A have shown its ability to hydrolyze para-substituted O-benzoyl-2-hydroxybutanoic acids. cdnsciencepub.comcdnsciencepub.com The efficiency of this enzymatic hydrolysis is dependent on the substituents present on the benzoate ring. cdnsciencepub.comcdnsciencepub.com
The stability of benzoate esters to hydrolysis varies. A comparative study on the hydrolysis of a series of benzoate esters in rat plasma showed that stability was inversely proportional to the size of the alcohol group. nih.gov
| Hydrolysis Method | Mechanism | Key Factors Influencing Rate | Products |
| Alkaline Hydrolysis | BAC2: Nucleophilic attack by OH- | pH, Temperature, Substituents on benzoate ring | Benzoate salt, Cholesterol |
| Acid-Catalyzed Hydrolysis | A-2 or A-1 mechanism | H+ concentration, Steric hindrance | Benzoic acid, Cholesterol |
| Enzymatic Hydrolysis | Catalysis by esterases (e.g., cholesterol esterase, carboxypeptidase A) | Enzyme concentration, Substrate specificity, pH, Temperature | Benzoic acid, Cholesterol |
Biotransformation Pathways of the Cholesterol Moiety
Once liberated from the benzoate ester, the cholesterol moiety undergoes extensive biotransformation, primarily through bacterial action. Microorganisms have evolved complex pathways to mineralize the recalcitrant steroid ring structure. nih.govnih.govdtu.dk
A key initial step in cholesterol catabolism by many bacteria is its oxidation by the flavoenzyme cholesterol oxidase (COX). bibliomed.orgnih.gov This enzyme is a bifunctional oxidoreductase that catalyzes two sequential reactions: nih.govnih.gov
Oxidation : The 3β-hydroxyl group of cholesterol (cholest-5-en-3β-ol) is oxidized to a ketone, forming cholest-5-en-3-one. nih.govresearchgate.net This reaction is coupled with the reduction of molecular oxygen to hydrogen peroxide. bibliomed.org
Isomerization : The double bond in the B-ring at the C5-C6 position is isomerized to the C4-C5 position in the A-ring, resulting in the final product, cholest-4-en-3-one. nih.govnih.gov
Cholest-5-en-3-one has been confirmed as an intermediate in this two-step reaction catalyzed by cholesterol oxidase. researchgate.netnih.gov The enzyme can be found in both intracellular and extracellular forms in various bacterial species, including those from the genera Streptomyces, Rhodococcus, and Mycobacterium. bibliomed.org The conversion of cholesterol to cholest-4-en-3-one is considered the first step in the complete degradation of the cholesterol molecule. bibliomed.org Studies using cholesterol oxidase from Streptomyces cinnamomeus have shown that the enzyme can act on cholesterol both in its pure form and when mixed with phospholipids (B1166683) in monolayers. nih.gov
| Enzyme | Substrate | Intermediate | Final Product |
| Cholesterol Oxidase (COX) | Cholesterol (Cholest-5-en-3β-ol) | Cholest-5-en-3-one | Cholest-4-en-3-one |
The degradation of the steroid nucleus following the initial oxidation is a complex, multi-step process that has been primarily studied in Actinobacteria and Proteobacteria. nih.govasm.org The most well-characterized aerobic pathway is the 9,10-seco pathway. nih.govasm.org
This pathway involves:
Side-Chain Degradation : The aliphatic side chain at C-17 is typically shortened through a process similar to β-oxidation of fatty acids. nih.gov
Ring Opening : The steroid ring system is degraded through a series of oxygen-dependent reactions. Key enzymes include ketosteroid 9α-hydroxylase (KshA) and 3,4-dihydroxy-9,10-seconandrosta-1,3,5(10)-trien-9,17-dione dioxygenase (HsaC), which are responsible for the oxygen-dependent opening of rings A and B. asm.org
This aerobic degradation pathway is found in a wide range of bacteria from diverse environments, including soil, wastewater, and marine ecosystems, indicating that bacterial steroid degradation is a globally significant process for carbon recycling. asm.org While Actinobacteria and Proteobacteria are the primary phyla known to degrade steroids, the capacity for this metabolism has been identified in several genera not previously known to be steroid degraders. asm.org
Degradation Pathways of the Benzoic Acid Moiety
The benzoic acid released from the initial hydrolysis of this compound is a common aromatic compound that can be mineralized by a wide variety of microorganisms under both aerobic and anaerobic conditions. wikipedia.orgcsic.es
Aerobic Degradation: Under aerobic conditions, bacteria have evolved several strategies to degrade benzoate. nih.gov
Dioxygenase-mediated pathway : The classical pathway involves the hydroxylation of the aromatic ring by a dioxygenase to form catechols, which are then subject to ring cleavage. ethz.ch
Monooxygenase-mediated pathway : Fungi, in particular, often use a monooxygenase to form protocatechuate, which is then further metabolized. ethz.ch
Hybrid "box" pathway : A third strategy involves the initial activation of benzoate to benzoyl-CoA. csic.esnih.gov This is followed by dearomatization and ring cleavage by an epoxidase and a dihydrolase, respectively. nih.gov The resulting aliphatic products are then metabolized via a β-oxidation-like pathway to yield central metabolites like acetyl-CoA and succinyl-CoA. nih.gov The expression of the genes for this pathway is often controlled by a regulatory system involving the BoxR repressor protein and the inducer molecule, benzoyl-CoA. csic.esnih.gov
Anaerobic Degradation: In the absence of oxygen, the degradation of benzoate proceeds through a different mechanism.
The central strategy involves the activation of benzoate to benzoyl-CoA. csic.esoup.com
This is followed by the reduction of the aromatic ring by a series of enzymes, breaking its aromaticity. oup.com
The resulting alicyclic compound then undergoes hydrolytic ring cleavage and further degradation through a modified β-oxidation pathway. csic.esnih.gov
This anaerobic pathway is utilized by various types of bacteria, including denitrifying, phototrophic, and sulfate-reducing bacteria. oup.com Interestingly, some bacteria, such as certain Azoarcus species, possess the genetic machinery for both aerobic and anaerobic benzoate degradation, and there can be cross-regulation between these pathways. csic.esnih.govnih.gov
| Condition | Initial Step | Key Intermediates | Final Products |
| Aerobic | Hydroxylation or Activation to Benzoyl-CoA | Catechol, Protocatechuate, Benzoyl-CoA | CO2, H2O, Biomass |
| Anaerobic | Activation to Benzoyl-CoA | Benzoyl-CoA, Reduced ring compounds | CO2, CH4 (in methanogenic consortia), Biomass |
Applications in Materials Science and Advanced Technologies Based on Cholest 5 En 3 Yl Benzoate
Photonic Device Fabrication and Optoelectronic Applications
The distinct optical properties of cholesteric liquid crystals (CLCs), such as those formed by Cholest-5-en-3-yl benzoate (B1203000), have paved the way for their use in various photonic and optoelectronic devices. psu.edursc.org These materials can be viewed as one-dimensional photonic crystals due to the periodic arrangement of their helical structures, which allows for the selective reflection of light. psu.edursc.orgoptica.org
Development of Tunable Lasers based on Cholesteric Properties
A significant application of Cholest-5-en-3-yl benzoate and other cholesteric liquid crystals lies in the fabrication of tunable lasers. psu.edursc.org By doping a CLC with a laser dye, it is possible to achieve mirrorless lasing. optica.org The tunability of the laser's emission wavelength is a key advantage, and this can be controlled by various external stimuli that alter the pitch of the cholesteric helix, including electric fields, temperature, and mechanical strain. psu.edursc.orgoptica.org
Recent research has demonstrated wide-range electrically tunable lasers based on polymer-stabilized cholesteric liquid crystals (PSCLCs). optica.org In one study, a laser's wavelength was reversibly tuned across a broad spectral range from 558 nm to 673 nm by applying a DC electric field. optica.org Another approach involves creating a spatial gradient in the helical pitch of the CLC, which has enabled position-sensitive laser emissions covering the entire visible spectrum from 470 nm to 670 nm. psu.edursc.org
| Tunable Laser Parameter | Achieved Range/Method | Reference |
| Wavelength Tuning Range | 558 nm to 673 nm | optica.org |
| Tuning Mechanism | DC Electric Field | optica.org |
| Wavelength Tuning Range | 470 nm to 670 nm | psu.edursc.org |
| Tuning Mechanism | Spatial Pitch Gradient | psu.edursc.org |
Engineering of Optical Sensors and Switches
The sensitivity of the cholesteric liquid crystal structure to external factors also makes it suitable for the development of optical sensors and switches. Changes in temperature, pressure, or the presence of certain chemical analytes can alter the helical pitch of the CLC, leading to a detectable change in the reflected color or light transmission. This principle is fundamental to the design of various sensing devices.
Advanced Display Technologies (e.g., Thermochromic Applications, Liquid Crystal Displays)
This compound is a key component in several advanced display technologies, most notably for its thermochromic properties and its use in liquid crystal displays (LCDs). wikipedia.orgchemeurope.com
The compound was, in fact, the first material in which liquid crystal properties were discovered. In the late 1880s, Friedrich Reinitzer observed that Cholesteryl benzoate melted at 145 °C into a cloudy fluid, which then became clear at 178.5 °C. This cloudy intermediate phase was later identified as the liquid crystal phase by Otto Lehmann. wikipedia.orgchemeurope.com
Its thermochromic behavior, the ability to change color with temperature, is a direct consequence of the temperature-dependent pitch of its cholesteric structure. chymist.com This property is exploited in applications such as mood rings, thermometers, and thermal mapping devices. chymist.com this compound is often used in mixtures with other cholesteryl esters, such as cholesteryl nonanoate (B1231133) and cholesteryl oleyl carbonate, to create formulations with specific color play ranges at different temperatures. wikipedia.orgchemeurope.comnih.gov These mixtures can be incorporated into inks and coatings for applications like food packaging to indicate temperature changes. google.com
In the realm of LCDs, while nematic liquid crystals are more common, the unique properties of cholesteric liquid crystals, including those based on this compound, are utilized in specialized display applications. wikipedia.orgchemeurope.com
Role as a Structure-Directing Agent in Advanced Materials Synthesis
Beyond its optical applications, this compound and related liquid crystalline materials can act as templates or structure-directing agents in the synthesis of other advanced materials, influencing their morphology and properties.
Directed Growth of Oriented Lithium Iron Phosphate (LiFePO4) in Battery Technology
In the field of energy storage, the performance of lithium-ion batteries is heavily dependent on the morphology and crystal structure of the electrode materials. Research has explored the use of liquid crystals as templates to control the growth of materials like Lithium Iron Phosphate (LiFePO4), a common cathode material. While direct use of this compound is not explicitly detailed in the provided context, the principle of using liquid crystal phases to direct the growth of inorganic materials is an active area of research. This method can potentially lead to LiFePO4 particles with optimized orientation and size, which can enhance the diffusion of lithium ions and improve the battery's rate capability and cycling stability. researchgate.netnih.gov The use of organic molecules to control crystal growth can lead to smaller, more uniform nanoparticles, which is beneficial for electrochemical performance. rsc.org
Synthesis of Functional Nanoparticles with Tailored Properties
The self-assembling nature of this compound and other liquid crystals can be harnessed to create ordered nanostructures that serve as templates for the synthesis of functional nanoparticles. The helical structure of the cholesteric phase can impose its chirality and periodicity on the resulting nanomaterials, leading to nanoparticles with tailored shapes, sizes, and surface properties. This templating approach offers a pathway to produce novel materials with unique optical, electronic, or catalytic properties for a wide range of technological applications.
Design and Synthesis of Non-linear Optical (NLO) Materials based on this compound Derivatives
The intrinsic chirality and self-assembling nature of this compound, also known as cholesteryl benzoate, make its derivatives promising candidates for the development of advanced non-linear optical (NLO) materials. The design of these materials hinges on tailoring the molecular structure to enhance NLO properties, which are crucial for applications in optical data storage, signal processing, and frequency conversion.
The fundamental strategy in designing NLO materials from cholesteryl benzoate involves the introduction of electron-donating and electron-accepting groups, often in a push-pull configuration (D-π-A), to increase molecular polarizability. nih.gov Theoretical studies, such as those employing density functional theory (DFT), are often used to predict the NLO response of designed molecules by evaluating their geometric structures, electronic properties, and second hyperpolarizabilities. nih.gov Key factors influencing NLO efficacy include increasing the conjugation length of the molecule and incorporating strong electron-withdrawing groups. nih.govnih.gov
The synthesis of these derivatives typically involves the esterification of cholesterol with a modified benzoic acid derivative. For instance, researchers have successfully synthesized various cholesteryl benzoate derivatives by reacting cholesterol with corresponding benzoic acids in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (B28879) (DMAP). hgu.jp
One area of research has focused on synthesizing (Cholesteryl)benzoateethynylene oligomers and polymers. rsc.org These materials are synthesized using a divergence-convergence approach via the Sonogashira–Heck reaction. rsc.org The resulting structures exhibit liquid crystalline phases, and their optical properties are influenced by the conjugation length and terminal groups. rsc.org
Another approach involves the synthesis of derivatives like Cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido) benzoate] (ChTfAB). niscpr.res.in The synthesis is a multi-step process involving the esterification of cholesterol with p-nitrobenzoic acid, followed by the reduction of the nitro group and subsequent N-acylation. niscpr.res.in Such modifications are intended to enhance the thermal stability and liquid crystalline properties of the parent compound. niscpr.res.in
The table below summarizes the synthesis and properties of selected this compound derivatives with potential NLO applications.
| Derivative Name | Synthesis Method | Key Findings |
| Cholesteryl 4-(benzoylamino)benzoates | Esterification of cholesterol with 4-(benzoylamino)benzoic acid using EDC·HCl and DMAP. hgu.jp | Exhibit enantiotropic cholesteric and chiral smectic C phases. hgu.jp |
| Cholesteryl 4-alkoxy- and 3,4-dialkoxybenzoates | Not specified in abstracts. | Show enantiotropic cholesteric and smectic A phases. researchgate.net |
| (Cholesteryl)benzoateethynylene oligomers and polymer | Divergence–convergence approach by the Sonogashira–Heck reaction. rsc.org | Exhibit lamellar order consistent with smectic A or nematic phases depending on the oligomer length. rsc.org |
| Cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido)benzoate] (ChTfAB) | Multi-step synthesis involving esterification, reduction, and N-acylation. niscpr.res.in | An enantiotropic, thermotropic liquid crystal with improved thermal stability. niscpr.res.in |
These research efforts demonstrate the potential of this compound as a versatile scaffold for creating novel NLO materials. By strategically modifying its structure, scientists can fine-tune the liquid crystalline and optical properties to meet the demands of various advanced technological applications.
Fundamental Research in Liquid Crystal Thermometry and Optical Imaging Applications
The historical discovery of liquid crystals is rooted in the thermochromic properties of this compound. In 1888, Friedrich Reinitzer observed that this compound had two distinct melting points; it first melted from a solid to a cloudy liquid at 145 °C and then became a clear liquid at 178.5 °C. wikipedia.orgberkeley.edu This cloudy intermediate phase was later identified by Otto Lehmann as a new state of matter, which he termed "liquid crystal". wikipedia.orgberkeley.edu This temperature-dependent phase transition is the fundamental principle behind the use of cholesteryl benzoate and its derivatives in thermometry and optical imaging.
Cholesteric liquid crystals, like those formed by cholesteryl benzoate, possess a helical structure that selectively reflects light of a specific wavelength (color). The pitch of this helix is highly sensitive to temperature changes. As the temperature varies, the helical pitch changes, resulting in a shift in the reflected color. This property makes them ideal for applications in liquid crystal thermometry, where they can be used to visually map temperature distributions. For enhanced performance and a broader temperature sensing range, this compound is often used in mixtures with other cholesteryl esters, such as cholesteryl nonanoate and cholesteryl oleyl carbonate. wikipedia.orgchemeurope.com
The unique optical properties of these materials have also been harnessed for various optical imaging applications. One notable example is in electrophotographic imaging. optica.orgoptica.org In this process, a thin film of a cholesteric liquid crystal mixture is used. An electrostatic image pattern creates high electric fields that cause the liquid crystal material to migrate and deform. optica.orgoptica.org This mechanical disturbance disrupts the planar texture of the liquid crystal, leading to a change in its optical properties and a distinct color change in the imaged areas. optica.org This allows for the creation of a visible image from an electrostatic pattern. optica.org
Furthermore, the development of cholesteric liquid crystal networks (CLCNs) has opened up new possibilities for optical sensing and imaging. researchgate.net These materials can be integrated into flexible substrates to create wearable sensors for monitoring physiological parameters. researchgate.net The ability to dynamically tune the optical properties of cholesteric liquid crystals with external stimuli like temperature and electric fields makes them a versatile platform for advanced optical imaging and sensing technologies. researchgate.net
The table below highlights key research findings related to the application of this compound in thermometry and optical imaging.
| Application Area | Principle of Operation | Key Research Findings |
| Liquid Crystal Thermometry | Temperature-dependent change in the helical pitch of the cholesteric phase, leading to a shift in the reflected color. wikipedia.orgberkeley.edu | This compound was the first material in which liquid crystal properties were discovered, exhibiting distinct phase transitions at specific temperatures. wikipedia.orgberkeley.edu Often mixed with other cholesteryl esters to create thermochromic materials. wikipedia.orgchemeurope.com |
| Electrophotographic Imaging | Deformation and migration of a cholesteric liquid crystal film in response to an electrostatic field, causing a color change. optica.orgoptica.org | The process creates a visible image through both physical deformation and a change in the scattering color of the liquid crystal film. optica.orgoptica.org |
| Optical Sensors | The optical properties of cholesteric liquid crystals, such as their selective reflection, can be modulated by external stimuli. researchgate.net | Cholesteric liquid crystals can be used to develop optical sensors for detecting changes in temperature and other environmental factors. researchgate.net |
The foundational research on this compound continues to inspire the development of innovative materials for a wide array of optical technologies, from simple thermometers to sophisticated imaging and sensing systems.
Future Research Directions and Emerging Trends in Cholest 5 En 3 Yl Benzoate Research
Exploration of Novel Synthetic Pathways and Catalytic Methods
The traditional synthesis of Cholest-5-en-3-yl benzoate (B1203000) involves the esterification of cholesterol with benzoyl chloride, often using pyridine (B92270) as a solvent and catalyst. 123helpme.com While effective, research is actively exploring more efficient, versatile, and environmentally friendly synthetic routes.
One area of development is the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This method is common for creating ester linkages under milder conditions. For instance, the synthesis of a fluorinated derivative, cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido)benzoate] (ChTfAB), utilizes a multi-step process involving the initial esterification of cholesterol with p-nitrobenzoic acid using DCC and DMAP. mdpi.com
A more recent and innovative approach involves microwave-assisted, palladium-catalyzed cross-coupling reactions. nih.gov This technique couples cholesterol directly with aroyl chlorides. The process uses a palladium catalyst, such as PdCl2(dtbpf), and a base like sodium tert-butoxide in a solvent like 1,4-dioxane. nih.gov This method is noted for being more eco-friendly and energy-efficient, offering high yields in a significantly shorter reaction time—typically around two hours at 100°C under microwave irradiation. nih.gov Further research in this area aims to broaden the scope of applicable catalysts and substrates to create a diverse library of cholesterol-based esters with potential biological activities. nih.gov
Integration of Cholest-5-en-3-yl Benzoate into Complex Supramolecular Architectures for Functional Materials
The self-assembling nature of this compound derivatives makes them ideal building blocks for complex supramolecular structures. The aggregation is driven by weak, non-covalent interactions like hydrogen bonding, π-stacking, and van der Waals forces. sciencedaily.com These interactions guide the molecules to form higher-order architectures, leading to materials with unique functions.
Organogelators: Certain derivatives, particularly those with alkoxy or alkanoylamino groups, have been shown to act as low-molecular-mass organogelators. rsc.orgsciencedaily.com These molecules can immobilize a wide range of organic liquids, including alcohols, alkanes, and even essential oils, by forming fibrous networks. sciencedaily.com The resulting gels have potential applications in areas like fragrance release, where terpene gels have demonstrated the slow and sustained release of volatile components. sciencedaily.com
Polymer-Dispersed Liquid Crystals (PDLCs): this compound is a key component in the fabrication of PDLCs. researchgate.netresearchgate.net In these materials, micron-sized droplets of the liquid crystal are dispersed within a solid polymer matrix. This composite structure allows for the electrical switching between a transparent and a scattering state, which is fundamental to many display and smart window technologies. researchgate.net
Lamellar and Bilayer Structures: X-ray diffraction studies have revealed that derivatives can form highly ordered structures. (Cholesteryl)benzoate-ethynylene oligomers, for example, assemble into bilayers with a back-to-back "comb-like" fashion, consistent with a disordered Smectic A phase. rsc.org Similarly, the crystals of cholesteryl 4-(4ʼ-hexyloxybenzoylamino)benzoate show a layered structure with distinct intermolecular interactions, mirroring the packing in a smectic C phase. sciencedaily.com
Development of Advanced Computational Approaches for Predicting and Understanding Mesophase Behavior and Interactions
As the complexity of synthesized derivatives grows, computational modeling has become an indispensable tool for predicting and rationalizing their behavior. These approaches provide insights into the structure-property relationships that govern the formation of liquid crystal phases.
Molecular Dynamics (MD) and Non-Equilibrium Molecular Dynamics (NEMD): MD simulations are used to study the transport properties of cholesteric liquid crystals. acs.org These simulations can calculate key parameters like twist viscosity and thermal conductivity and can model thermomechanical phenomena such as the Lehmann effect, where a temperature gradient induces a rotational torque on the liquid crystal director. acs.org
Landau-de Gennes (LdG) Modeling: The LdG model is a powerful theoretical framework for simulating the behavior of cholesteric liquid crystals. rsc.org It can predict the formation of complex structural features and helical superstructures, which is crucial for designing materials with specific optical properties for applications like advanced displays or sensors. rsc.org
Lattice Boltzmann Methods: This computational fluid dynamics approach is used to model the dynamic behavior of cholesteric liquid crystal droplets, for example, under the influence of an electric field. figshare.com It can simulate the complex interplay between the liquid crystal orientation, fluid flow, and external stimuli. figshare.com
Density Functional Theory (DFT): DFT calculations are employed to validate experimental findings on mesomorphic behavior. researchgate.net By calculating properties like dipole moments and polarizability, DFT helps explain why certain molecular structures favor specific mesophases. researchgate.net It has also been used to investigate the luminescence mechanism of cholesteryl benzoate, providing a theoretical basis for its light-emitting properties. rsc.org
Investigation of this compound in Sustainable Materials and Green Technologies
A significant emerging trend is the application of this compound and related cholesteric liquid crystals in green technologies, focusing on energy efficiency and biodegradability.
Energy-Saving Smart Windows: Cholesteric liquid crystals are at the forefront of developing next-generation smart glass. These windows can be electrically switched between transparent, scattering, and reflective states. acs.orgaps.org Some designs are tristable or bistable, meaning they hold their state without continuous power, leading to significant energy savings. figshare.comaps.org By reflecting solar infrared radiation, these windows can reduce the energy required for cooling buildings. rsc.orgresearchgate.netmdpi.com For example, a polymer film based on cholesteric liquid crystals can reflect over 60% of solar infrared energy without affecting visible light. rsc.org
Biodegradable Liquid Crystal Polymers: The inherent biocompatibility of cholesterol makes it an attractive starting material for sustainable polymers. Researchers have successfully synthesized biodegradable liquid crystal polymers using cholesterol-based monomers. rsc.org For example, poly(propylene fumarate)-backbone liquid crystal polymers containing cholesterol units exhibit both highly ordered smectic phases and good biodegradability after crosslinking, making them promising for applications like tissue engineering. rsc.org The use of naturally derived molecules like cholesterol aligns with the principles of green chemistry to create advanced materials with reduced environmental impact. acs.org
Greener Synthesis Processes: Beyond applications, the synthesis of the liquid crystals themselves is becoming more environmentally friendly. The development of solvent-free or eco-friendly solvent-based reactions, such as the microwave-assisted synthesis of this compound, reduces waste and energy consumption. nih.govsciencedaily.com
Q & A
Q. How should conflicting toxicity profiles of this compound be addressed in regulatory submissions?
- Methodological Answer :
- Conduct OECD-compliant assays (e.g., Ames test for mutagenicity, ECVAM skin irritation protocols).
- Compare results against structurally similar GRAS esters (e.g., cholesteryl oleate) to contextualize risk .
- Submit raw data to repositories like ChEMBL or PubChem for independent verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
